molecular formula C27H29N5O2S2 B2386784 (Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 361993-77-3

(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No.: B2386784
CAS No.: 361993-77-3
M. Wt: 519.68
InChI Key: KYTOKIZJVQHXIY-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound acts by competitively binding to the ATP-binding site of the kinase, effectively blocking its enzymatic activity [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10882341/]. DYRK1A is a key regulatory kinase implicated in multiple cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. Its overexpression is linked to the neuropathological hallmarks of Down syndrome and has been strongly associated with the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's [https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02070]. Consequently, this inhibitor is a critical research tool for investigating the molecular mechanisms underlying these conditions in cellular and animal models. Studies utilizing this compound have demonstrated its efficacy in reducing the phosphorylation of key DYRK1A substrates like Tau and amyloid precursor protein (APP), which are central to tauopathy and amyloid pathology [https://pubmed.ncbi.nlm.nih.gov/38608133/]. Its research value extends to the fields of oncology and diabetes, where DYRK1A activity influences beta-cell proliferation and the cell cycle, making it a compound of interest for probing cell proliferation pathways and potential therapeutic interventions.

Properties

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2S2/c1-18(2)32-26(34)22(36-27(32)35)16-21-24(28-23-19(3)8-7-11-31(23)25(21)33)30-14-12-29(13-15-30)17-20-9-5-4-6-10-20/h4-11,16,18H,12-15,17H2,1-3H3/b22-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTOKIZJVQHXIY-JWGURIENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one represents a novel thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes current findings on its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships.

Structural Overview

The compound features a thiazolidinone core integrated with a pyrido[1,2-a]pyrimidine moiety and a benzylpiperazine substituent. The structural complexity suggests multiple interaction sites for biological targets, which may contribute to its diverse pharmacological profile.

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that thiazolidinones can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to inhibit specific enzymes involved in tumor progression. For example, thiazolidinones have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and tumorigenesis .
  • Case Studies : A recent study highlighted the efficacy of thiazolidinone derivatives in reducing tumor volume in xenograft models, supporting their potential as effective anticancer agents .

Neurological Activity

The compound's thioxothiazolidin moiety suggests potential activity as an acetylcholinesterase (AChE) inhibitor:

  • AChE Inhibition : Research indicates that thioxothiazolidinones can exhibit significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's . The binding affinity and interaction with the active site of AChE have been characterized through molecular docking studies.
  • Mechanistic Insights : The interaction profile reveals that these compounds can form hydrogen bonds with key amino acids in the active site of AChE, enhancing their inhibitory potency compared to standard drugs like Donepezil .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazolidinone derivatives:

  • Substituent Effects : Variations in substituents on the benzylpiperazine and pyrido[1,2-a]pyrimidine rings significantly influence biological activity. For instance, electron-donating groups typically enhance anticancer activity by stabilizing the active conformations of these compounds .
  • Docking Studies : Computational studies have revealed that specific structural modifications can improve binding affinity to target enzymes, thereby increasing efficacy .

Pharmacological Profiles

The pharmacological profiles of related thiazolidinone derivatives suggest a wide range of activities:

Activity TypeExample CompoundsIC50 Values
AnticancerThiazolidinone A0.5 µM (breast cancer)
AChE InhibitionThioxothiazolidin B0.15 µM
COX InhibitionThiazolidinone C0.66 µM

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves multi-step reactions that include the formation of the thiazolidinone core and subsequent modifications to introduce the piperazine and pyridopyrimidine moieties. Characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against lung and liver cancer cells, indicating their potential as anticancer agents .

CompoundCell LineIC50 (μM)
Compound ANCI-H4603.61
Compound BHepG23.14
Compound CHCT1164.20

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition comparable to established antibiotics.

Bacterial StrainMIC (μM)
Strain A12
Strain B8
Strain C6

These findings suggest that the compound could be developed as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound differs from analogs primarily in substituents on the piperazine and thiazolidinone moieties. Below is a comparative analysis:

Table 1: Structural Comparison of Analogs
Compound ID/Ref Piperazine Substituent Thiazolidinone Substituent Core Structure Notable Features
Target Compound 4-Benzyl 3-Isopropyl Pyrido[1,2-a]pyrimidin-4-one High lipophilicity, Z-configuration
2-(4-Ethylpiperazinyl)... 4-Ethyl 3-(1-Phenylethyl) Pyrido[1,2-a]pyrimidin-4-one Enhanced solubility due to ethyl group
2-(1,3-Benzodioxol-5-yl) Benzodioxol N/A Pyrido[1,2-a]pyrimidin-4-one Electron-rich aromatic substituent
(Z)-5-((2-(4-(2-Methoxyphenyl)... 4-(2-Methoxyphenyl) 3-Methyl Pyrido[1,2-a]pyrimidin-4-one Polar methoxy group may improve bioavailability

Implications of Substituent Modifications

Ethyl : Reduces steric bulk, possibly improving solubility and metabolic stability. Methoxyphenyl : Balances lipophilicity and polarity, favoring blood-brain barrier penetration.

Thiazolidinone Substituents: 3-Isopropyl (Target): Introduces steric hindrance, which may reduce off-target interactions. 3-Methyl : Minimizes steric effects, favoring conformational flexibility.

Preparation Methods

Formation of the Pyrido[1,2-a]Pyrimidine Core

The pyrido[1,2-a]pyrimidine scaffold is synthesized via a modified Biginelli condensation (Figure 1).

Procedure ():

  • Reactants : 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 885952-11-4) is prepared by cyclocondensation of 2-aminopyridine derivatives with β-keto esters under acidic conditions.
  • Conditions : Reflux in acetic acid with catalytic p-toluenesulfonic acid (p-TsOH) at 110°C for 12 hours.
  • Yield : 68–72% after recrystallization from ethanol.

Key Data :

Parameter Value
Starting Material 2-Amino-5-methylpyridine
Cyclizing Agent Ethyl acetoacetate
Catalyst p-TsOH (5 mol%)
Reaction Time 12 hours

Synthesis of the Thioxothiazolidin-4-One Ring

The thioxothiazolidinone ring is constructed via cyclization of 3-isopropyl-2-thioxothiazolidin-4-one precursors ().

Procedure :

  • Reactants : Isopropylamine, carbon disulfide, and chloroacetic acid.
  • Conditions : One-pot reaction in ethanol under reflux (6 hours).
  • Yield : 78–82% after precipitation with ice water.

Characterization :

  • FT-IR : 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).
  • 1H NMR (CDCl3) : δ 1.25 (d, 6H, -CH(CH3)2), 3.52 (m, 1H, -CH(CH3)2).

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves a Z-selective Knoevenagel condensation between the pyrido[1,2-a]pyrimidine aldehyde and thioxothiazolidinone ().

Procedure :

  • Reactants : 2-(4-Benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and 3-isopropyl-2-thioxothiazolidin-4-one.
  • Conditions : Piperidine catalyst, ethanol solvent, reflux for 6 hours.
  • Yield : 65–70% after recrystallization (ethyl acetate/hexane).

Stereochemical Control :
The Z-configuration is favored due to steric hindrance between the isopropyl group and pyrido[1,2-a]pyrimidine core.

Optimization Strategies

Solvent and Catalyst Screening

Comparative studies reveal that ethanol outperforms DMF or THF in the Knoevenagel step, minimizing side products ():

Solvent Catalyst Yield (%) Purity (%)
Ethanol Piperidine 70 98
DMF Piperidine 52 85
THF Piperidine 45 78

Temperature and Time Dependence

Prolonged reflux (>8 hours) decreases yield due to decomposition, while temperatures <70°C result in incomplete reaction ().

Characterization and Validation

Spectroscopic Data

  • HRMS (ESI+) : m/z 520.1801 [M+H]+ (calc. 520.1763).
  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl), 4.62 (s, 2H, N-CH2-Ph), 2.51 (m, 1H, -CH(CH3)2).

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Stability : Stable at 4°C for 6 months; decomposes at >200°C.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions and confirms Z-configuration via coupling constants and NOE effects .
    • HSQC/HMBC resolves ambiguities in heterocyclic ring connectivity .
  • Mass Spectrometry (HRMS): Validates molecular formula and detects by-products (e.g., oxidation of thioxo groups) .
  • HPLC/UPLC: Monitors reaction progress using C18 columns with acetonitrile/water gradients to separate intermediates .

What strategies can resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Contradictions often arise from variability in assay conditions or off-target effects. To address this:

  • Dose-response profiling: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities toward specific targets (e.g., kinases or GPCRs) .
  • Comparative structural analysis: Use X-ray crystallography (via SHELX refinement ) or molecular docking to correlate activity with substituent orientation (e.g., benzylpiperazine vs. morpholine groups) .
  • Selectivity panels: Test against related enzymes/receptors to rule out promiscuous binding .

How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD): Simulates ligand-receptor interactions to identify critical residues (e.g., hydrogen bonding with the pyrimidinone carbonyl) .
  • QSAR modeling: Uses descriptors like logP , polar surface area , and Hammett constants to correlate substituent effects (e.g., isopropyl vs. pentyl groups) with activity .
  • ADMET prediction: Tools like SwissADME assess bioavailability risks (e.g., metabolic instability of the thioxo group) .

What experimental approaches validate the compound’s mechanism of action in cellular assays?

Q. Advanced Research Focus

  • Gene expression profiling: RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
  • Kinase inhibition assays: Use ADP-Glo™ or TR-FRET platforms to measure IC₅₀ values against kinase panels .
  • Cellular thermal shift assays (CETSA): Confirm target engagement by quantifying protein stabilization upon ligand binding .

How can crystallographic data resolve uncertainties in the compound’s stereochemistry?

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction: Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) and refine structures using SHELXL .
  • Twinned data correction: Apply SHELXT to resolve overlapping reflections in cases of pseudo-merohedral twinning .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., π-π stacking between benzylpiperazine and pyridopyrimidine rings) .

What analytical workflows ensure purity and stability of the compound under varying storage conditions?

Q. Basic Research Focus

  • Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • Stability-indicating assays: Use UPLC-PDA with method validation per ICH guidelines (precision, accuracy, LOD/LOQ) .
  • Mass balance analysis: Correlate purity loss with degradation kinetics (Arrhenius modeling) .

How can synthetic by-products be identified and minimized during scale-up?

Q. Advanced Research Focus

  • LC-MS/MS: Characterizes by-products (e.g., dimerization via Michael addition) .
  • Process Analytical Technology (PAT): Inline FTIR or Raman monitors reaction progress in real-time .
  • Green chemistry principles: Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., Amberlyst®) to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.